Chrysamine G disodium salt

Blood-Brain Barrier In Vivo Imaging Alzheimer's Disease

Chrysamine G disodium salt (CAS 6472-91-9 / 1433020-81-5; MW 526.41 g/mol; Formula C₂₆H₁₆N₄Na₂O₆) is a synthetic diazo dye structurally derived from Congo red. It functions as a carboxylic acid analog of Congo red.

Molecular Formula C26H16N4Na2O6
Molecular Weight 526.4 g/mol
Cat. No. B12423322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysamine G disodium salt
Molecular FormulaC26H16N4Na2O6
Molecular Weight526.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C26H18N4O6.2Na/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2
InChIKeyAZOPGDOIOXKJRA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chrysamine G Disodium Salt: A Lipophilic Congo Red Analog for Amyloid Beta Research


Chrysamine G disodium salt (CAS 6472-91-9 / 1433020-81-5; MW 526.41 g/mol; Formula C₂₆H₁₆N₄Na₂O₆) is a synthetic diazo dye structurally derived from Congo red [1]. It functions as a carboxylic acid analog of Congo red . This compound is distinguished by its increased lipophilicity relative to the parent molecule Congo red [1]. This key physicochemical modification enables Chrysamine G to effectively penetrate the blood-brain barrier (BBB) in preclinical models, a property absent in Congo red, and facilitates its use as a probe for binding and quantifying cerebral amyloid β (Aβ) deposition in studies of Alzheimer's disease (AD) pathology [1].

Why Generic Substitution is Not Advisable for Chrysamine G Disodium Salt


Generic substitution with the parent compound Congo red or other in-class amyloid dyes like Thioflavin T is not functionally equivalent. The key differentiator is the inability of Congo red to cross the blood-brain barrier (BBB) due to its high charge [1]. In contrast, Chrysamine G was explicitly designed as a more lipophilic analog to address this critical limitation, achieving a brain-to-blood ratio of >10:1 in normal mice [1][2]. This fundamental difference in brain penetrance dictates the specific experimental utility of Chrysamine G for in vivo or ex vivo CNS applications. Furthermore, while newer derivatives like Methoxy-X04 offer even greater lipophilicity, Chrysamine G retains a comparable binding affinity (Ki) for Aβ fibrils and possesses the unique structural feature of its carboxylic acid moieties, which may influence its binding kinetics and interaction with the Aβ peptide in ways that later analogs do not [3]. Therefore, selecting Chrysamine G is a deliberate choice for a well-characterized, lipophilic Congo red analog with established BBB penetration and a defined binding profile distinct from its parent and newer progeny.

Quantitative Differentiation Evidence for Chrysamine G Disodium Salt vs. Comparators


Brain Penetrance: Chrysamine G vs. Congo Red

Chrysamine G achieves a brain-to-blood concentration ratio of greater than 10:1 in normal mice, demonstrating its ability to cross the blood-brain barrier (BBB), a key limitation of its parent compound, Congo red [1]. This in vivo distribution study directly contrasts Chrysamine G's brain uptake with the known inability of the highly charged Congo red molecule to enter the CNS in significant quantities [1].

Blood-Brain Barrier In Vivo Imaging Alzheimer's Disease

Binding Affinity for Aβ Fibrils: Chrysamine G vs. Methoxy-X04

In a direct in vitro binding study, Chrysamine G exhibits high affinity for synthetic amyloid β (Aβ) fibrils with a Ki of 25.3 nM [1]. Its analog, Methoxy-X04, a derivative designed for enhanced lipophilicity and fluorescence, has a Ki of 26.8 nM [1]. This quantitative data demonstrates that Chrysamine G retains comparable binding affinity to a more modern, widely used probe.

Binding Affinity Amyloid Beta In Vitro Assay

Attenuation of Aβ-Induced Cytotoxicity in PC12 Cells

Chrysamine G provides a concentration-dependent inhibition of Aβ[25-35]-induced toxicity in a PC12 cell model, with a significant protective effect observed at 0.2 μM [1]. This cytoprotective concentration is very close to its reported binding affinity (Ki = 0.37 μM) for synthetic Aβ, suggesting that direct binding to the peptide is a key mechanism of action [1].

Neuroprotection Cytotoxicity Assay Alzheimer's Disease

Solubility Profile for In Vitro Assay Preparation

Chrysamine G disodium salt demonstrates a defined solubility of ~4 mg/mL in DMSO . This information is critical for the accurate preparation of stock solutions for in vitro studies. In contrast, a more modern analog, Methoxy-X04, exhibits a higher solubility in DMSO (>30 mg/mL) . This difference in solubility dictates specific preparation and handling protocols for each compound.

Solubility In Vitro Assay DMSO

Optimal Research and Industrial Applications for Chrysamine G Disodium Salt


Quantification of Cerebral Amyloid β Deposition in Ex Vivo Brain Homogenates

Researchers investigating AD pathology can leverage the high binding affinity (Ki = 25.3 nM) and BBB penetrance (brain/blood >10:1) of Chrysamine G [1][2]. This compound is ideally suited for ex vivo quantification of Aβ aggregates in brain tissue homogenates from preclinical models, where its ability to cross the BBB in vivo ensures it has had access to the target tissue prior to analysis [2].

In Vitro Studies of Aβ Aggregation and Fibril Binding Kinetics

With a well-characterized Ki of 25.3 nM for synthetic Aβ fibrils, Chrysamine G serves as a robust reference compound for in vitro competition binding assays and studies of fibril formation kinetics [1]. Its defined DMSO solubility (~4 mg/mL) allows for precise and reproducible preparation of assay-ready stock solutions .

Functional Assays to Study Aβ-Induced Neurotoxicity

Chrysamine G is a validated tool for functional studies of Aβ-mediated toxicity. Its demonstrated ability to significantly attenuate Aβ[25-35]-induced cytotoxicity in a PC12 cell model at a concentration of 0.2 μM establishes it as a positive control or reference inhibitor for exploring neuroprotective mechanisms and screening novel compounds [3].

Development of Radiolabeled or Fluorescent Amyloid Imaging Probes

As a well-characterized, BBB-penetrant scaffold with a defined binding affinity, Chrysamine G serves as a critical structural and functional benchmark for the development of next-generation amyloid imaging agents. Its properties were directly compared to those of newer probes like Methoxy-X04 (Ki = 26.8 nM) to validate the binding affinity and imaging potential of the new derivatives [1].

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